molecular formula C23H19N3O4 B406514 (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B406514
M. Wt: 401.4g/mol
InChI Key: JJXIWAXFVWSYMY-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes aromatic rings, a nitro group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Aldol condensation: The pyrazolone core can undergo aldol condensation with an aldehyde or ketone to introduce the furyl and nitrophenyl groups.

    Final modifications: Additional steps may be required to introduce the dimethylphenyl and other substituents under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Aromatic substitution reactions can modify the phenyl or furyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive pyrazolones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Antipyrine: A pyrazolone used as an analgesic and antipyretic.

    Metamizole: A pyrazolone with analgesic and antispasmodic effects.

Uniqueness

What sets (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazolones.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4g/mol

IUPAC Name

(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]pyrazol-3-one

InChI

InChI=1S/C23H19N3O4/c1-14-4-7-19(12-15(14)2)25-23(27)21(16(3)24-25)13-20-10-11-22(30-20)17-5-8-18(9-6-17)26(28)29/h4-13H,1-3H3/b21-13+

InChI Key

JJXIWAXFVWSYMY-FYJGNVAPSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)C)C

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.